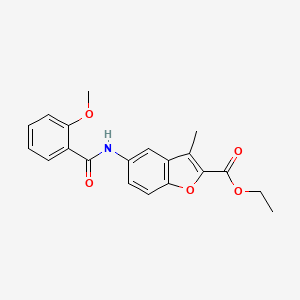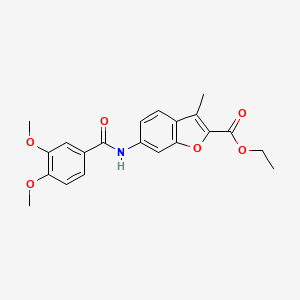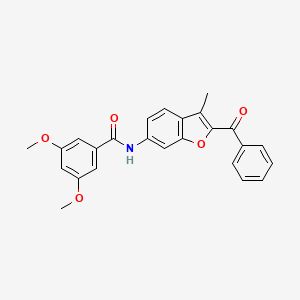![molecular formula C25H20ClNO5 B6482700 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide CAS No. 923201-53-0](/img/structure/B6482700.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide” is a chemical compound with the molecular formula C26H22ClNO6 . It is available from suppliers such as ChemDiv, Inc., Vitas M Chemical Limited, and Life Chemicals Inc .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a benzoyl group with a chlorine atom at the 4-position . The benzofuran ring is also substituted with a methyl group at the 3-position and a benzamide group at the 2-position. The benzamide group is further substituted with three methoxy groups .Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
Similar compounds often have complex pharmacokinetic profiles, with factors such as proteolytic degradation, renal filtration, and metabolic clearance playing significant roles .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide(2-chloro-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound is also relatively expensive, and it can be difficult to obtain in pure form. Additionally, it can be toxic and should be handled with care.
Direcciones Futuras
The potential applications of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide(2-chloro-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide are still being explored. Future research may focus on its potential to act as an inhibitor of other enzymes, such as proteases, or its potential to act as an anticancer agent. Additionally, further research may focus on its potential to act as an anti-inflammatory agent or its potential to act as an antioxidant. Additionally, further research may focus on its potential to interact with other molecules in the body, such as hormones or neurotransmitters. Finally, research may focus on its potential to be used in drug delivery systems or as a drug targeting agent.
Métodos De Síntesis
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide(2-chloro-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide can be synthesized using several different methods. The most common method involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-5-yl-3,5-dimethoxybenzamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is typically performed in a solvent such as dimethylformamide (DMF) and yields the desired compound in high yield. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, as well as microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide(2-chloro-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide has been studied extensively in scientific research due to its potential applications in drug discovery and development. It has been found to interact with proteins in the body, making it a potential target for drug development. Additionally, this compound has been studied for its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Propiedades
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-21-12-18(27-25(29)16-10-19(30-2)13-20(11-16)31-3)8-9-22(21)32-24(14)23(28)15-4-6-17(26)7-5-15/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLWDRPIFNAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6482627.png)
![8-methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6482630.png)
![3-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6482636.png)
![2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482651.png)
![N-cyclopentyl-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6482652.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482657.png)
![4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6482677.png)
![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B6482689.png)



![(2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide](/img/structure/B6482725.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B6482731.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B6482738.png)